Reduced Cytotoxicity vs. Withaferin A
Saturation of the C2-C3 double bond in dihydrowithaferin A produces a marked decrease in cytotoxicity compared to withaferin A. In the P388 murine leukemia cell model, dihydrowithaferin A derivatives lacking the Δ² double bond showed substantially reduced cytotoxic potency, with the double bond identified as the critical structural determinant for cytotoxic activity [1]. Across a panel of withaferin A derivatives, inhibitory concentrations (IC50) ranged from 0.24 to 11.6 μg/mL, with dihydrowithaferin A occupying the lower-potency (higher IC50) end of this spectrum relative to withaferin A .
| Evidence Dimension | In vitro cytotoxicity (cell viability reduction) |
|---|---|
| Target Compound Data | IC50 within 0.24–11.6 μg/mL range; reduced potency relative to withaferin A |
| Comparator Or Baseline | Withaferin A (more potent within same range; exact IC50 depends on cell line) |
| Quantified Difference | Markedly decreased cytotoxicity upon C2-C3 double bond saturation; specific fold-difference cell-line dependent |
| Conditions | P388 murine leukemia cells (Fuska et al., 1984); MTT assay across multiple withaferin A derivatives |
Why This Matters
This differential cytotoxicity enables experimental designs requiring reduced basal toxicity—such as prodrug development, combination regimens, or studies in non-transformed cells—where withaferin A would be too cytotoxic.
- [1] Fuska J, Fusková A, Rosazza JP, Nicholas AW. Novel cytotoxic and antitumor agents. IV. Withaferin A: relation of its structure to the in vitro cytotoxic effects on P388 cells. Neoplasma. 1984;31(1):31-36. View Source
